molecular formula C15H13F2NO2 B11802367 Ethyl 2-(difluoromethyl)-6-phenylnicotinate

Ethyl 2-(difluoromethyl)-6-phenylnicotinate

Cat. No.: B11802367
M. Wt: 277.27 g/mol
InChI Key: KKOYFUQUFFLHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)-6-phenylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a phenyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-phenylnicotinate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a nicotinate derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl sulfone as a difluoromethylating agent in the presence of a base such as sodium bicarbonate and a photocatalyst like Ir(ppy)3 under blue LED irradiation can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the nicotinate structure. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-phenylnicotinate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated nicotinic acid derivatives, while substitution reactions can produce a wide range of functionalized nicotinates .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-phenylnicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)-6-phenylnicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the difluoromethyl and phenyl groups with the nicotinate backbone, providing distinct chemical and biological properties.

Biological Activity

Ethyl 2-(difluoromethyl)-6-phenylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives, characterized by the presence of a difluoromethyl group and a phenyl moiety. Its chemical formula is C14H12F2N2O2, and it is often studied for its interaction with various biological targets.

Mechanisms of Biological Activity

  • PI3K-γ Inhibition : One of the notable mechanisms through which this compound exerts its biological effects is by inhibiting phosphoinositide 3-kinase gamma (PI3K-γ). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3K-γ has been linked to therapeutic effects in diseases such as cancer and autoimmune disorders .
  • Neuroprotective Effects : Research indicates that nicotinic acid derivatives may possess neuroprotective properties. They can modulate oxidative stress pathways and enhance neuronal survival under excitotoxic conditions. This is particularly relevant in neurodegenerative diseases where NAD+ levels are critical for maintaining cellular health .
  • Anti-inflammatory Properties : this compound has shown promise in reducing inflammation by modulating immune cell activity. For instance, it may influence the migration and activation of neutrophils and eosinophils, which are pivotal in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
PI3K-γ InhibitionInhibits PI3K-γ, affecting cell survival
NeuroprotectionProtects neurons from excitotoxic damage
Anti-inflammatoryModulates immune response and reduces inflammation

Case Studies

  • Case Study 1 : In a study examining the effects of nicotinic acid derivatives on neurodegeneration, researchers administered this compound to animal models subjected to NMDA-induced excitotoxicity. The results indicated a significant reduction in neuronal death compared to controls, highlighting its potential as a neuroprotective agent .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of this compound in models of allergic reactions. The administration of this compound resulted in decreased eosinophil recruitment to inflamed tissues, suggesting a therapeutic avenue for treating allergic conditions .

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C15H13F2NO2/c1-2-20-15(19)11-8-9-12(18-13(11)14(16)17)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3

InChI Key

KKOYFUQUFFLHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.